Rhamnetin is a natural product found in Camellia sinensis, Ammannia multiflora, and other organisms with data available.
Rhamnetin
CAS No.: 90-19-7
VCID: VC21336370
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Rhamnetin is a flavonol compound, specifically an O-methylated derivative of quercetin, where the hydroxyl group at the 7-position is methylated. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in pharmacological research. Rhamnetin can be found in various natural sources, including cloves and certain plant-based foods like tea, apples, and parsley . Biological ActivitiesRhamnetin exhibits significant biological activities, including anti-inflammatory and antioxidant effects. It has been studied for its potential to inhibit certain enzymes involved in inflammation, such as secretory phospholipase A2 (sPLA2), which plays a role in edema formation and inflammation . Rhamnetin's ability to neutralize the enzymatic activity of sPLA2 without inducing cytotoxicity makes it a promising candidate for the development of anti-inflammatory drugs . Anti-Inflammatory ActivityRhamnetin's anti-inflammatory properties are attributed to its structural elements, particularly the hydroxyl groups on the C-ring and the methoxy group on the A-ring. These features contribute to its ability to inhibit sPLA2 activity and reduce edema in animal models . Antioxidant ActivityAs a flavonol, rhamnetin possesses antioxidant properties, which can help protect cells from oxidative stress and damage caused by free radicals. This activity is beneficial in preventing or mitigating conditions associated with oxidative stress . Research Findings and ApplicationsRecent studies have explored rhamnetin's potential applications in drug development, particularly as an anti-inflammatory agent. Its lack of cytotoxicity and ability to modulate inflammatory pathways make it an attractive compound for further research . In Vivo StudiesIn vivo studies using animal models have demonstrated rhamnetin's efficacy in reducing inflammation. For example, it has been shown to abolish edema induced by sPLA2 in mice, highlighting its potential as a therapeutic agent for inflammatory conditions . Future DirectionsFuture research should focus on exploring rhamnetin's pharmacokinetics and pharmacodynamics to better understand its metabolism and bioavailability. Additionally, clinical trials are necessary to confirm its safety and efficacy in humans. |
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CAS No. | 90-19-7 |
Product Name | Rhamnetin |
Molecular Formula | C16H12O7 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3 |
Standard InChIKey | JGUZGNYPMHHYRK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Melting Point | 295.0 °C |
Synonyms | 3,3',4',5-Tetrahydroxy-7-methoxyflavone; 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-y-methoxy-4H-1-benzopyran-4-one |
PubChem Compound | 5281691 |
Last Modified | Aug 15 2023 |
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